(E)-11,13-Tetradecadienyl acetate
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Overview
Description
(E)-11,13-Tetradecadienyl acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester derived from 11,13-tetradecadien-1-ol. This compound is characterized by the presence of two double bonds in the 11th and 13th positions of the tetradecadien chain, with an E-configuration at the 11th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11,13-Tetradecadienyl acetate typically involves the esterification of 11,13-tetradecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(E)-11,13-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11,13-tetradecadien-1-al or 11,13-tetradecadienoic acid.
Reduction: Formation of 11,13-tetradecan-1-ol acetate.
Substitution: Formation of 11,13-tetradecadien-1-ol derivatives with different functional groups.
Scientific Research Applications
(E)-11,13-Tetradecadienyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-11,13-Tetradecadienyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Z-11,13-Tetradecadien-1-ol acetate: Similar structure but with a Z-configuration at the 11th position.
11,13-Dimethyl-12-tetradecen-1-ol acetate: Contains additional methyl groups and a different position of the double bond.
Uniqueness
(E)-11,13-Tetradecadienyl acetate is unique due to its specific E-configuration at the 11th position, which influences its chemical reactivity and biological activity. This configuration can result in different interaction patterns with molecular targets compared to its Z-isomer .
Properties
IUPAC Name |
acetic acid;tetradeca-11,13-dien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHMTPVINHBOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C=CC=CCCCCCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70828076 |
Source
|
Record name | Acetic acid--tetradeca-11,13-dien-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70828076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80625-43-0 |
Source
|
Record name | Acetic acid--tetradeca-11,13-dien-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70828076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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